PF-543 hydrochloride

説明

特性

IUPAC Name |

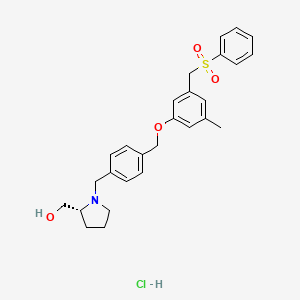

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKWAZFYPZMDGJ-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-543 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-543, detailing its interaction with SPHK1, its impact on cellular signaling, and its preclinical therapeutic potential. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic utility of targeting the SPHK1 pathway.

Introduction: The Sphingolipid Rheostat and the Role of SPHK1

Sphingosine kinase 1 (SPHK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[2][3] This enzymatic reaction is a fulcrum in the "sphingolipid rheostat," a balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P.[2] Elevated SPHK1 activity and the consequent overproduction of S1P are implicated in numerous pathologies, including cancer, inflammation, and fibrosis.[2][3] S1P exerts its biological effects primarily through a family of five G protein-coupled receptors (S1P₁₋₅), which, upon activation, initiate downstream signaling cascades promoting cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis.[1][2] The central role of the SPHK1/S1P axis in disease has established SPHK1 as a compelling therapeutic target.[2] PF-543, developed by Pfizer, is a highly potent and selective inhibitor of SPHK1, making it an invaluable tool for studying the biological functions of this enzyme and a promising candidate for therapeutic development.[2][3]

Mechanism of Action of PF-543

PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[4][5] It binds to the sphingosine-binding pocket of the enzyme, preventing the phosphorylation of the natural substrate.[5][6] This inhibition leads to a significant decrease in intracellular and extracellular levels of S1P and a corresponding increase in sphingosine levels, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state.[4][5][7]

Biochemical and Cellular Potency

PF-543 is characterized by its high potency and selectivity for SPHK1 over its isoform, SPHK2.[2][4] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the functions of SPHK1.

Table 1: In Vitro and Cellular Potency of PF-543

| Parameter | Value | System/Cell Line | Reference |

| IC₅₀ (SPHK1) | 2.0 nM | Cell-free assay | [4][8][9] |

| Kᵢ (SPHK1) | 3.6 nM | Cell-free assay | [4][8] |

| KᏧ | 5 nM | Recombinant Human SPHK1 | [8][10] |

| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | [4][9][10] |

| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 cells | [4][7][9] |

| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 cells | [4][7] |

| Selectivity | >100-fold vs. SPHK2 | Recombinant Human SPHK1/2 | [4][8] |

Signaling Pathway Modulation

By inhibiting SPHK1, PF-543 directly reduces the production of S1P. This leads to a cascade of downstream effects, including the inhibition of S1P receptor-mediated signaling, which is crucial for cell survival and proliferation. The accumulation of sphingosine can also contribute to pro-apoptotic signals.

PF-543 inhibits SPHK1, blocking S1P production and downstream signaling.

Preclinical Applications and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of PF-543 in a variety of disease models.

-

Cancer: PF-543 has been shown to inhibit the growth and metastasis of various cancer cell types, including colorectal, ovarian, and breast cancer.[2] In vivo, it suppresses the growth of HCT-116 tumor xenografts in mice.[2] The proposed mechanisms include the induction of apoptosis, necrosis, and autophagy.[2][4][8]

-

Fibrosis: The anti-fibrotic effects of PF-543 have been observed in several in vivo models.[2]

-

Inflammation: PF-543 exhibits anti-inflammatory properties in various disease models.[2] It has been shown to reduce inflammation in a transgenic mouse model of sickle cell disease.[9]

-

Pulmonary Hypertension: In a mouse model of hypoxia-induced pulmonary hypertension, PF-543 reduced right ventricular hypertrophy, suggesting a protective role against cardiomyocyte apoptosis.[4][11]

Table 2: In Vivo Efficacy and Pharmacokinetics of PF-543

| Parameter | Value | Model | Reference |

| Tumor Growth Inhibition | Suppression of HCT-116 xenografts | Mice | [2] |

| Anti-inflammatory Effect | Reduced sickling, hemolysis, and inflammation | Transgenic sickle cell disease mice | [9] |

| Cardioprotective Effect | Reduced right ventricular hypertrophy | Hypoxic mice | [4][11] |

| T₁/₂ (Blood) | 1.2 h | Mice (10 and 30 mg/kg, i.p.) | [4][12] |

Experimental Protocols

SPHK1 Enzyme Activity Assay (Mobility-Shift Assay)

This protocol is based on a microfluidic capillary electrophoresis mobility-shift system to separate and quantify a fluorescently labeled substrate and its phosphorylated product.[8]

Materials:

-

Recombinant human SPHK1-His₆

-

FITC-sphingosine (substrate)

-

ATP

-

This compound

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES

-

384-well plates

-

Caliper LabChip 3000 instrument

Procedure:

-

Prepare serial dilutions of PF-543 in DMSO.

-

In a 384-well plate, add 3 nM SPHK1-His₆.

-

Add PF-543 or vehicle control (final DMSO concentration of 2%).

-

Initiate the reaction by adding a mixture of 1 µM FITC-sphingosine and 20 µM ATP.

-

Incubate for 1 hour at room temperature.

-

Quench the reaction by adding the Quench Solution.

-

Analyze the samples using the Caliper LabChip 3000 instrument to separate and quantify FITC-sphingosine and FITC-S1P.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]

- 11. apexbt.com [apexbt.com]

- 12. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PF-543 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 hydrochloride is a potent, selective, and reversible small molecule inhibitor of sphingosine (B13886) kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway. Developed by Pfizer, PF-543 has emerged as an invaluable pharmacological tool for elucidating the multifaceted roles of the SK1/sphingosine-1-phosphate (S1P) axis in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and Rationale

Sphingosine kinase 1 (SK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to generate the bioactive lipid mediator sphingosine-1-phosphate (S1P). The balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate decisions. Dysregulation of this equilibrium, typically involving the upregulation of SK1 and subsequent overproduction of S1P, has been implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and fibrosis. S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5), which, upon activation, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.

The pivotal role of the SK1/S1P signaling axis in disease progression established SK1 as a compelling therapeutic target. Through high-throughput screening and subsequent medicinal chemistry efforts, Pfizer identified and optimized a series of compounds, leading to the discovery of PF-543 as a highly potent and selective inhibitor of SK1.

Mechanism of Action

PF-543 acts as a sphingosine-competitive inhibitor of SK1. It binds to the active site of the enzyme in a reversible manner, effectively blocking the phosphorylation of sphingosine to S1P. This inhibition leads to a dose-dependent decrease in intracellular and extracellular S1P levels, with a corresponding increase in the cellular levels of sphingosine. By shifting the sphingolipid rheostat towards a pro-apoptotic state, PF-543 can induce apoptosis, necrosis, and autophagy in various cell types. A key feature of PF-543 is its remarkable selectivity for SK1 over its isoform, SK2, with a greater than 100-fold selectivity, which minimizes off-target effects and allows for the specific interrogation of SK1 biology.

Signaling Pathway of SK1 and Inhibition by PF-543

Caption: The Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of PF-543.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the assembly of a central phenyl linker connected to a pyrazole (B372694) core and a chiral pyrrolidinemethanol moiety. A representative synthetic route is outlined below.

Synthetic Scheme of PF-543

Caption: A simplified synthetic route for this compound.

A general procedure for the synthesis of this compound involves the following key steps:

-

Alkylation of the Pyrazole Core: 3-methyl-5-(p-tolyl)-1H-pyrazole is alkylated with 4-(bromomethyl)benzaldehyde. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

Reductive Amination: The resulting aldehyde is then subjected to reductive amination with (R)-(-)-prolinol. A mild reducing agent, such as sodium triacetoxyborohydride, is commonly used for this transformation in a solvent like 1,2-dichloroethane. This step introduces the chiral pyrrolidinemethanol head group.

-

Salt Formation: The final product, PF-543 free base, is then treated with hydrochloric acid in a suitable solvent to yield this compound.

Quantitative Data

The biological activity of PF-543 has been extensively characterized. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Assay System | Reference |

| IC50 (SK1) | 2.0 nM | Recombinant Human SK1 | [1][2] |

| Ki (SK1) | 3.6 nM | Recombinant Human SK1 | [1][2] |

| Selectivity (SK1 vs. SK2) | >100-fold | Recombinant Human Enzymes | [1][3] |

| IC50 (S1P Formation) | 26.7 nM | Human Whole Blood | [2][4] |

| IC50 (C17-S1P Formation) | 1.0 nM | 1483 cells | [2][4] |

| EC50 (Intracellular S1P) | 8.4 nM | 1483 cells | [2][4] |

Table 2: Cellular Activity of PF-543

| Parameter | Concentration | Cell Line | Reference |

| Caspase-3/7 Induction | 0.1-10 µM | PASM cells | [2] |

| Antiproliferative IC50 | 27.12 µM | MDA-MB-231 cells | [5] |

| SK1 Expression Abolishment | 10-1000 nM | PASM cells | [2][4] |

Table 3: Pharmacokinetic Properties of PF-543

| Parameter | Value | Species | Dosing | Reference |

| T1/2 | 1.2 h | Mouse | 10 or 30 mg/kg (i.p.) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sphingosine Kinase 1 (SK1) Enzymatic Assay

This assay quantifies the inhibitory activity of PF-543 against recombinant SK1.

-

Principle: The assay measures the amount of S1P produced from sphingosine and ATP by recombinant SK1. The remaining ATP can be quantified using a luminescence-based assay, where the light output is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant human SK1

-

Sphingosine

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of PF-543 in the kinase assay buffer.

-

In a 384-well plate, add 5 µL of the PF-543 dilutions.

-

Add 10 µL of a solution containing recombinant SK1 and sphingosine (e.g., 1 µM FITC-sphingosine) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATP solution (e.g., 20 µM).

-

Incubate for 60 minutes at room temperature.

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PF-543 concentration.

-

Experimental Workflow for SK1 Enzymatic Assay

Caption: A typical workflow for an in vitro SK1 enzymatic inhibition assay.

Cellular S1P and Sphingosine Measurement

This protocol allows for the quantification of intracellular S1P and sphingosine levels in response to PF-543 treatment.

-

Principle: Cells are treated with PF-543, and lipids are extracted. The levels of S1P and sphingosine are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Cell line of interest (e.g., 1483 head and neck carcinoma cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., C17-S1P, C17-sphingosine)

-

LC-MS/MS system

-

-

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat the cells with various concentrations of PF-543 or vehicle control for a specified duration (e.g., 1 hour).

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells and add the internal standards.

-

Perform a liquid-liquid lipid extraction (e.g., Bligh-Dyer method).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify S1P and sphingosine levels based on the internal standards.

-

Caspase-3/7 Activity Assay

This assay measures the induction of apoptosis by PF-543 through the quantification of caspase-3 and -7 activity.

-

Principle: A luminogenic substrate for caspase-3 and -7 is added to cell lysates. The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

-

Materials:

-

Cell line of interest (e.g., PASM cells)

-

White-walled 96-well plates

-

Complete cell culture medium

-

This compound

-

Luminescence-based caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7)

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of PF-543 or a positive control (e.g., staurosporine) for the desired time (e.g., 24 hours).

-

Equilibrate the plate and the caspase-3/7 reagent to room temperature.

-

Add 100 µL of the caspase-3/7 reagent to each well.

-

Mix gently by shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a plate reader.

-

Conclusion

This compound is a potent and selective inhibitor of sphingosine kinase 1 that has significantly advanced our understanding of the SK1/S1P signaling pathway. Its well-defined mechanism of action and characterized biological activities make it an indispensable tool for researchers investigating the roles of SK1 in health and disease. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of PF-543, which will be of value to the scientific community engaged in the development of novel therapeutics targeting the sphingolipid signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-543 Hydrochloride in Modulating the Sphingolipid Rheostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingolipid rheostat, the cellular balance between the pro-survival mediator sphingosine-1-phosphate (S1P) and pro-apoptotic sphingolipids like ceramide and sphingosine (B13886), is a critical determinant of cell fate.[1][2] Dysregulation of this equilibrium, often characterized by the overexpression of sphingosine kinase 1 (SphK1), is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and fibrosis.[1][3] PF-543 hydrochloride has emerged as a pivotal research tool and potential therapeutic agent due to its potent and highly selective inhibition of SphK1.[4][5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on the sphingolipid rheostat, and detailed experimental protocols for its application in research settings.

Introduction: The Sphingolipid Rheostat and the Critical Role of SphK1

Sphingolipids are a class of bioactive lipids that play fundamental roles in cellular signaling and structure.[2] The concept of the "sphingolipid rheostat" posits that the balance between intracellular levels of ceramide and sphingosine, which typically promote apoptosis, and S1P, which fosters cell survival, proliferation, and migration, dictates cellular outcomes.[1][2]

Sphingosine kinase 1 (SphK1) is the key enzyme that phosphorylates sphingosine to generate S1P.[1] This S1P can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence a myriad of cellular processes.[1][8][9] Elevated SphK1 activity is a hallmark of many pathologies, making it a compelling therapeutic target.[1]

This compound: A Potent and Selective SphK1 Inhibitor

This compound is a novel, potent, and selective, sphingosine-competitive inhibitor of SphK1.[5][10] It acts as a reversible inhibitor, binding to the sphingosine-binding site of the enzyme.[1] Its high affinity and selectivity for SphK1 over the isoform SphK2, and other lipid and protein kinases, make it an invaluable tool for dissecting the specific roles of SphK1 in cellular signaling.[4][5][11]

Quantitative Data on this compound

The following tables summarize the key quantitative metrics for this compound, highlighting its potency and selectivity.

| Parameter | Value | Reference |

| IC50 (SphK1) | 2.0 nM | [4][5][10][11] |

| Ki (SphK1) | 3.6 nM | [4][5][10][11] |

| IC50 (SphK2) | 356 nM | [11][12] |

| Selectivity (SphK1 vs. SphK2) | >100-fold | [4][5][10] |

| EC50 (S1P formation in 1483 cells) | 8.4 nM | [10][11] |

| IC50 (S1P formation in whole blood) | 26.7 nM | [10][11] |

Mechanism of Action: Shifting the Sphingolipid Rheostat

The primary mechanism by which this compound exerts its biological effects is through the direct inhibition of SphK1. This inhibition leads to a significant decrease in intracellular S1P levels and a corresponding accumulation of its substrate, sphingosine.[1][5][10] This decisive shift in the sphingolipid balance away from the pro-survival S1P and towards the pro-apoptotic sphingosine is the foundational event that triggers downstream cellular responses, including the induction of apoptosis, necrosis, and autophagy.[1][5][10]

Caption: Modulation of the Sphingolipid Rheostat by PF-543.

Downstream Signaling Consequences

By depleting cellular S1P, this compound effectively attenuates S1P-mediated signaling through its receptors (S1PR1-5).[8][9] This has profound implications for a multitude of signaling pathways that regulate cell proliferation, survival, migration, and inflammation. For instance, S1P signaling is known to activate pathways involving ERK1/2, PI3K/Akt, and STAT3, all of which are implicated in oncogenesis and inflammatory responses.[13][14][15] Inhibition of SphK1 by PF-543 can therefore lead to the downregulation of these critical pro-survival pathways.

Caption: PF-543 Inhibition of the SphK1/S1P Signaling Axis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the role of this compound.

In Vitro SphK1 Inhibition Assay

Objective: To determine the in vitro potency of this compound against SphK1.

Principle: This assay measures the enzymatic activity of recombinant SphK1 by quantifying the formation of a fluorescently labeled S1P product from a fluorescent sphingosine substrate.

Methodology:

-

A 384-well format assay is typically used.[5]

-

Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT.[5]

-

Incubate 3 nM of recombinant human SphK1-His6 with varying concentrations of this compound (or vehicle control) for a pre-determined time (e.g., 30 minutes) at room temperature.[5]

-

Initiate the enzymatic reaction by adding 1 µM of FITC-sphingosine substrate and 20 µM ATP.[5]

-

Allow the reaction to proceed for 1 hour at room temperature.[5]

-

Terminate the reaction.

-

Separate the FITC-S1P product from the unreacted FITC-sphingosine substrate using a microfluidic capillary electrophoresis mobility-shift system.[5]

-

Quantify the fluorescent signal of the FITC-S1P product.

-

Calculate the percentage of inhibition at each PF-543 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Sphingolipid Analysis by LC-MS/MS

Objective: To quantify the effect of this compound on intracellular sphingolipid levels (S1P and sphingosine).

Principle: Cells are treated with this compound, followed by lipid extraction and subsequent quantification of specific sphingolipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Culture cells (e.g., 1483 head and neck carcinoma cells) to the desired confluency.[1]

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 1 hour).[1]

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Perform lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer method).

-

Analyze the lipid extracts by LC-MS/MS. Utilize a C18 reverse-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification of S1P and sphingosine.

-

Normalize the lipid levels to total protein content or cell number.

-

Compare the sphingolipid levels in PF-543-treated cells to vehicle-treated controls to determine the dose-dependent effect on the sphingolipid rheostat.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the Sphingolipid Rheostat in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 4. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. mdpi.com [mdpi.com]

- 9. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 13. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sphingosine kinase 1 expression is regulated by signaling through PI3K, AKT2, and mTOR in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Downstream Signaling Pathways of PF-543 Hydrochloride

Executive Summary

This compound is a potent, selective, and reversible small-molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a pivotal enzyme in the sphingolipid signaling pathway.[1][2][3] By competitively inhibiting the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), PF-543 effectively modulates the "sphingolipid rheostat," a critical balance between pro-apoptotic lipids (ceramide, sphingosine) and the pro-survival lipid S1P.[1] This mechanism makes SPHK1 a compelling therapeutic target for a multitude of pathological conditions, including cancer, inflammation, and fibrosis.[1][4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by PF-543, summarizes key quantitative data, and details relevant experimental protocols for its study.

Mechanism of Action: The Sphingolipid Rheostat

The central mechanism of PF-543 is its direct inhibition of SPHK1. SPHK1 is the rate-limiting enzyme that catalyzes the formation of S1P from sphingosine.[5] S1P is a bioactive lipid mediator that can act intracellularly or be exported to act on a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][6][7] The binding of S1P to these receptors initiates downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis.[1]

PF-543 acts as a sphingosine-competitive inhibitor, binding to the enzyme's active site with high affinity.[1][8] This inhibition leads to two primary consequences:

-

A significant decrease in intracellular and extracellular levels of S1P.[2][9]

-

A corresponding increase in the intracellular concentration of sphingosine.[2][9]

This shift in the sphingosine-to-S1P ratio, often termed the "sphingolipid rheostat," pushes the cellular balance away from pro-survival signals and towards pro-apoptotic pathways.[1]

Core Downstream Signaling Pathways

By depleting S1P levels, PF-543 prevents the activation of S1P receptors and their subsequent downstream signaling cascades. Different S1P receptor subtypes couple to various G proteins (Gαi, Gαq, Gα12/13), leading to the modulation of multiple critical pathways.[6]

-

PI3K/Akt/mTOR Pathway: S1P receptor activation, particularly S1PR1, often leads to the stimulation of the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[10] Inhibition by PF-543 reduces Akt phosphorylation, thereby dampening this pro-survival signaling.

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade, which controls gene expression related to cell proliferation and differentiation, can be activated by S1P signaling.[10] PF-543-mediated S1P depletion can lead to decreased ERK1/2 activation.

-

JAK/STAT Pathway: S1P signaling has been shown to induce the phosphorylation and activation of STAT3, a transcription factor implicated in inflammation and cancer progression.[11] PF-543 administration has been demonstrated to reduce levels of phosphorylated STAT3.[12]

-

Apoptosis Induction: The accumulation of sphingosine and the reduction of S1P signaling lead to the activation of pro-apoptotic pathways. PF-543 treatment has been shown to induce caspase-3/7 activity, key executioners of apoptosis.[2][9] It has also been found to reduce the expression of the anti-apoptotic protein p53.[2][9][12]

-

Nrf2 Pathway: In some contexts, PF-543 has been shown to increase the expression of the antioxidant transcription factor Nrf-2, suggesting a role in cellular stress responses.[2][9][12]

Quantitative Data Presentation

The biological activity of PF-543 has been extensively characterized. Key quantitative metrics are summarized below for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | System / Cell Line | Reference(s) |

|---|---|---|---|

| IC₅₀ (SPHK1) | 2.0 nM | Cell-free enzymatic assay | [8][9][13][14] |

| Kᵢ (SPHK1) | 3.6 nM | Cell-free enzymatic assay | [2][8][9][14] |

| Kₑ (SPHK1) | 5.0 nM | Recombinant SPHK1 binding | [8][15] |

| Selectivity | >100-fold | SPHK1 vs SPHK2 | [2][8][9] |

| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | [2][9][13] |

| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 cells | [2][9] |

| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 cells |[2][9][13] |

Table 2: Cellular and In Vivo Effects of this compound

| Effect | Concentration / Dose | System / Model | Reference(s) |

|---|---|---|---|

| Induces Caspase-3/7 Activity | 0.1 - 10 µM | PASM cells | [2][9] |

| Abolishes SK1 Expression | 10 - 1000 nM (24h) | PASM cells | [2][9] |

| Decreases p53 Expression | 1 mg/kg | Mouse model of PAH | [12] |

| Increases Nrf-2 Expression | 1 mg/kg | Mouse model of PAH | [12] |

| Reduces p-STAT3 Levels | 1 mg/kg | Mouse model of PAH | [12] |

| Suppresses Tumor Growth | 10 - 30 mg/kg | HCT-116 tumor xenografts | [5][14] |

| Reduces Plasma S1P by ~50% | 1 mg/kg (chronic) | Bleomycin mouse model |[16] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize PF-543.

SPHK1 Enzymatic Activity Assay (Mobility-Shift)

This protocol is adapted from a microfluidic capillary electrophoresis method used for high-throughput screening.[8]

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.

-

Enzyme Solution: 3 nM recombinant His₆-tagged SPHK1 in Assay Buffer.

-

Substrate Solution: 1 µM FITC-sphingosine in Assay Buffer.

-

ATP Solution: 20 µM ATP in Assay Buffer.

-

Test Compound: this compound serially diluted in DMSO, then in Assay Buffer (final DMSO concentration ≤ 2%).

-

-

Assay Procedure (384-well plate):

-

To each well, add the test compound or vehicle control.

-

Add the Enzyme Solution and Substrate Solution.

-

Initiate the reaction by adding the ATP Solution.

-

Incubate for 60 minutes at room temperature.

-

-

Quenching and Detection:

-

Stop the reaction by adding 20 µL of a quench solution containing 30 mM EDTA.

-

Analyze a small aliquot of the reaction mixture using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).

-

The instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).

-

-

Data Analysis:

-

Quantify the peaks corresponding to the substrate and product.

-

Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cellular S1P and Sphingosine Level Quantification

This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure intracellular lipid levels.[16]

-

Cell Culture and Treatment:

-

Culture cells (e.g., 1483 head and neck carcinoma cells) to desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).

-

-

Cell Lysis and Lipid Extraction:

-

Aspirate media and wash cells with ice-cold PBS.

-

Lyse and scrape cells into an appropriate solvent.

-

Add an internal standard (e.g., C17-S1P) to each sample for normalization.

-

Perform a liquid-liquid lipid extraction using a modified Bligh-Dyer method (e.g., with chloroform:methanol and 0.1 N HCl for phase separation).

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation and Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid pellet in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample into an LC-MS/MS system (e.g., API 5500 QTRAP) equipped with an electrospray ionization (ESI) source.

-

-

Data Analysis:

-

Quantify the endogenous S1P and sphingosine levels by comparing their peak areas to the peak area of the internal standard.

-

Normalize data to total sample phospholipid content or protein concentration.

-

Calculate the EC₅₀ for S1P depletion.

-

Caspase-3/7 Activity Assay (Apoptosis)

This protocol uses a luminescent, cell-based assay to measure the activity of executioner caspases.[17]

-

Cell Plating and Treatment:

-

Plate cells in a 96-well white-walled plate suitable for luminescence readings.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of PF-543, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time (e.g., 24 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and a commercial caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7) to room temperature.

-

Add 100 µL of the caspase reagent to each well.

-

Mix contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Detection:

-

Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase activity.

-

Conclusion

This compound is a powerful chemical probe and a potential therapeutic agent that functions by potently and selectively inhibiting SPHK1. Its primary downstream effect is the modulation of the sphingolipid rheostat, leading to a decrease in pro-survival S1P and an increase in pro-apoptotic sphingosine. This action results in the suppression of multiple oncogenic and inflammatory signaling pathways, including PI3K/Akt and JAK/STAT, and the induction of apoptosis. The well-defined mechanism and extensive preclinical characterization of PF-543 provide a solid foundation for its continued investigation in drug development programs targeting cancer, fibrosis, and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. mdpi.com [mdpi.com]

- 12. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]

- 15. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]

- 16. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Target Validation of PF-543 Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) Kinase 1 (SphK1) has emerged as a critical node in cancer signaling, playing a pivotal role in the regulation of cell survival, proliferation, and resistance to therapy. SphK1 is a lipid kinase that catalyzes the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1][2] This enzymatic conversion is a central component of the "sphingolipid rheostat," a concept that describes the cellular balance between pro-death sphingolipids (ceramide and sphingosine) and pro-life S1P.[1] In numerous malignancies, including colorectal, breast, ovarian, and lung cancers, SphK1 is overexpressed, leading to an increase in S1P levels that promote tumorigenesis.[3][4]

PF-543 hydrochloride is a potent, selective, and reversible inhibitor of SphK1.[5][6] Developed by Pfizer, it acts as a sphingosine-competitive inhibitor, binding to the active site of SphK1 with high affinity. Its remarkable selectivity for SphK1 over its isoform, SphK2 (greater than 100-fold), minimizes off-target effects and makes it an invaluable tool for dissecting the specific roles of SphK1 in cancer biology.[1][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: Shifting the Sphingolipid Rheostat

The primary mechanism of action of this compound is the direct inhibition of SphK1's catalytic activity.[5] By competing with the natural substrate, sphingosine, PF-543 prevents the formation of S1P. This leads to two significant consequences within the cancer cell:

-

Depletion of Pro-Survival S1P: The reduction in intracellular S1P levels curtails the downstream signaling cascades that promote cancer cell proliferation, survival, and migration. S1P typically exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[1][2]

-

Accumulation of Pro-Apoptotic Sphingosine: The inhibition of SphK1 leads to a buildup of its substrate, sphingosine, which, along with its precursor ceramide, can trigger apoptotic pathways.[1]

This dual effect effectively shifts the sphingolipid rheostat towards a pro-death state, making SphK1 inhibition a compelling therapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 (Journal Article) | OSTI.GOV [osti.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

PF-543 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1] Developed by Pfizer, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the SphK1/sphingosine-1-phosphate (S1P) signaling axis.[1] SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling lipid S1P. The balance between pro-apoptotic sphingosine and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate. Elevated SphK1 activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental characterization of this compound.

Mechanism of Action

PF-543 acts as a reversible, potent, and highly selective sphingosine-competitive inhibitor of SphK1.[1][2][3] It binds to the sphingosine-binding pocket of the enzyme with high affinity, preventing the phosphorylation of sphingosine into S1P.[1][4] This inhibition leads to a dose-dependent decrease in intracellular S1P levels and a corresponding increase in sphingosine levels.[1][3] By altering the sphingolipid rheostat, PF-543 shifts the cellular balance away from pro-survival signaling and towards pathways that promote apoptosis, necrosis, and autophagy.[2][3][5]

The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation, mimicking the substrate sphingosine.[4] Its high selectivity, over 100-fold for SphK1 compared to its isoform SphK2, is a key attribute that minimizes off-target effects.[2][3][5] PF-543 shows little to no inhibitory activity against a wide panel of other protein and lipid kinases and does not bind to S1P receptors.[6]

Data Presentation: Quantitative Biological Activity

The potency and selectivity of this compound have been extensively characterized across various assays.

| Parameter | Value | System / Cell Line | Notes | Reference(s) |

| In Vitro Potency | ||||

| IC₅₀ (SphK1) | 2.0 nM | Cell-free enzymatic assay | Half-maximal inhibitory concentration. | [2][3][5][6] |

| Kᵢ (SphK1) | 3.6 nM | Cell-free enzymatic assay | Inhibition constant, indicates binding affinity. | [2][3][5] |

| Kₔ | 5.0 nM | Recombinant SphK1 | Dissociation constant. | [5] |

| Reversibility | Reversible | Recombinant SphK1 | Binds non-covalently to the enzyme. | [3][5] |

| Selectivity | ||||

| SphK1 vs. SphK2 | >100-fold | Cell-free enzymatic assay | Highly selective for the SphK1 isoform. | [2][3][5] |

| IC₅₀ (SphK2) | 356 nM | Cell-free enzymatic assay | [6] | |

| Other Kinases | IC₅₀ >10 µM | Panel of 46 lipid & protein kinases | No significant off-target kinase activity. | [6] |

| S1P Receptors | No affinity | S1P₁₋₅ receptors | Does not interfere with S1P receptor binding. | |

| Cellular Activity | ||||

| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 head and neck carcinoma cells | Potent inhibition of S1P formation in cells. | [2][3] |

| EC₅₀ (S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | Effective concentration for reducing cellular S1P. | [2][3][6] |

| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | Demonstrates activity in a complex biological matrix. | [2][3][6] |

Biological Effects and Therapeutic Potential

PF-543 has demonstrated a wide range of biological effects in preclinical studies, highlighting the therapeutic potential of SphK1 inhibition.

-

Cancer: PF-543 inhibits the growth and metastasis of various cancer cells, including colorectal, ovarian, and breast cancers. It has been shown to suppress tumor growth in HCT-116 tumor xenograft models in mice. The mechanisms underlying its anti-cancer effects include the induction of apoptosis, necrosis, and autophagy.[2][5] In some cell lines, it abolishes SphK1 expression and induces caspase-3/7 activity.[2][3]

-

Fibrosis: The compound exhibits anti-fibrotic properties in several in vivo models. For instance, PF-543 has been shown to mitigate pulmonary fibrosis by reducing lung epithelial cell mtDNA damage.[7]

-

Inflammation: PF-543 possesses anti-inflammatory effects. It can reduce sickling, hemolysis, and inflammation in transgenic mouse models of sickle cell disease.[6]

-

Cardiovascular Conditions: In a mouse model of hypoxia-induced pulmonary arterial hypertension, PF-543 treatment reduced right ventricular hypertrophy.[2] This was associated with protection against cardiomyocyte apoptosis.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize PF-543.

Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Mobility-Shift)

This biochemical assay quantifies the inhibitory activity of PF-543 on the SphK1 enzyme.

-

Reagent Preparation :

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT.[5]

-

Enzyme: Recombinant human SphK1–His6 (3 nM final concentration).[5]

-

Substrate: FITC-sphingosine (1 µM final concentration).[5]

-

Cofactor: ATP (20 µM final concentration).[5]

-

Inhibitor: this compound at various concentrations.

-

-

Assay Procedure (384-well format) :

-

Detection and Analysis :

-

Analyze samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000).[5]

-

The system separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).[5]

-

Quantify the distinct peaks to determine the extent of inhibition.[5]

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-543 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 hydrochloride is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] By competitively inhibiting the binding of sphingosine, PF-543 effectively reduces the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and leads to an accumulation of pro-apoptotic sphingosine and ceramide.[5][6] This guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its quantitative pharmacological profile.

Mechanism of Action

PF-543 is a non-lipid, small molecule that acts as a sphingosine-competitive inhibitor of SPHK1.[3][6] Its high affinity and selectivity for SPHK1 over the SPHK2 isoform make it a valuable tool for studying the specific roles of SPHK1 in cellular processes.[1][5] The inhibition of SPHK1 by PF-543 disrupts the "sphingolipid rheostat," a balance between pro-apoptotic and pro-survival sphingolipids. This disruption leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, ultimately promoting cellular apoptosis.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Target/System | Assay Type |

| IC50 | 2.0 nM | Recombinant Human SPHK1 | Cell-free enzymatic assay |

| Ki | 3.6 nM | Recombinant Human SPHK1 | Cell-free enzymatic assay |

| Selectivity | >100-fold vs. SPHK2 | Recombinant Human SPHK1/2 | Cell-free enzymatic assay |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Experimental Condition |

| IC50 (S1P formation) | 26.7 nM | Human Whole Blood | 30 min pre-incubation, 10 min with 20 µM C17-sphingosine |

| EC50 (S1P depletion) | 8.4 nM | 1483 cells | 1-hour treatment |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | Not specified |

| Apoptosis Induction | Observed | PASM cells | 0.1-10 µM for 24 hours (caspase-3/7 activity) |

| SK1 Expression | Abolished at nM concentrations | PASM cells | 24-hour treatment |

Data compiled from multiple sources.[2][3][5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize this compound.

SPHK1 Enzyme Activity Assay (Microfluidic Capillary Electrophoresis)

This assay determines the half-maximal inhibitory concentration (IC50) of PF-543 against recombinant SPHK1.

Materials:

-

Recombinant human SPHK1

-

This compound

-

FITC-labeled sphingosine (substrate)

-

ATP

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[1]

-

384-well plates

-

Microfluidic capillary electrophoresis instrument

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 3 nM of recombinant SPHK1 to the assay buffer.[1]

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiate the enzymatic reaction by adding a mixture of 1 µM FITC-sphingosine and 20 µM ATP to each well.[1]

-

Incubate the plate for 60 minutes at room temperature.[1]

-

Stop the reaction according to the instrument manufacturer's instructions.

-

Analyze the samples using a microfluidic capillary electrophoresis instrument to separate and quantify the fluorescently labeled substrate (FITC-sphingosine) and product (FITC-S1P).

-

Calculate the percent inhibition for each PF-543 concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of PF-543 on cultured cells.

Materials:

-

Cell line of interest (e.g., A549, H1299)[7]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for SPHK1 Expression

This protocol is used to determine the effect of PF-543 on the protein levels of SPHK1.

Materials:

-

Cell line of interest (e.g., human PAMSC)

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SPHK1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize the SPHK1 protein levels.

Visualizations

Signaling Pathway

Caption: this compound competitively inhibits SPHK1, altering the sphingolipid rheostat.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

PF-543 Hydrochloride: A Deep Dive into its Selectivity for Sphingosine Kinase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 hydrochloride is a potent, cell-permeable, and highly selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[4] Its isoform, sphingosine kinase 2 (SphK2), also catalyzes the same reaction but often exhibits distinct subcellular localization and opposing biological functions.[5][6] The dysregulation of the SphK/S1P signaling axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making isoform-selective inhibitors like PF-543 invaluable research tools and potential therapeutic agents.[7][8] This technical guide provides a comprehensive overview of the selectivity of this compound for SphK1 over SphK2, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency and Selectivity

PF-543 demonstrates remarkable potency and selectivity for SphK1. It acts as a reversible and sphingosine-competitive inhibitor, directly competing with the endogenous substrate for binding to the active site of the enzyme.[2][3] The following tables summarize the key quantitative data on the inhibitory activity of PF-543 against both SphK1 and SphK2.

Table 1: In Vitro Inhibitory Activity of PF-543 against SphK1

| Parameter | Value | Assay Conditions/Cell Line |

| IC50 | 2.0 nM | Cell-free assay[1][2][9] |

| Ki | 3.6 nM | Cell-free assay[1][2][9] |

| Kd | 5 nM | |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells[2][9] |

| IC50 (S1P formation) | 26.7 nM | Human whole blood[2][3][9] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells[2][9] |

Table 2: Comparative Inhibitory Activity of PF-543 against SphK1 and SphK2

| Target | IC50 | Selectivity (SphK2 IC50 / SphK1 IC50) |

| SphK1 | 2.0 nM[1][2][9] | >100-fold[1][2][9] |

| SphK2 | 356 nM[10][11] | 178-fold |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.

Signaling Pathways

The differential roles of SphK1 and SphK2 are in part due to their distinct subcellular localizations and downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for both SphK1 and SphK2.

Caption: Sphingosine Kinase 1 (SphK1) Signaling Pathway.

Caption: Subcellular Localization and Functions of SphK2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of PF-543's inhibitory activity and selectivity.

In Vitro Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Luminescence-Based)

This protocol is adapted from established methods for determining kinase activity.

Materials:

-

Recombinant human SphK1 enzyme

-

This compound

-

Sphingosine substrate

-

ATP

-

Kinase assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)[1]

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup:

-

To each well of the microplate, add 10 µL of the PF-543 dilution or vehicle control.

-

Add 10 µL of a 4x sphingosine solution (final concentration typically 1-10 µM).

-

Add 10 µL of a solution containing the purified recombinant SphK1 enzyme.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Initiate Reaction:

-

Initiate the kinase reaction by adding 20 µL of a 2x ATP solution (final concentration typically 10-50 µM).

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Detection:

-

Add 40 µL of the Kinase-Glo® reagent to each well.

-

Mix gently and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus inversely proportional to SphK1 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of PF-543 relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the PF-543 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental Workflow for In Vitro Kinase Assay.

Cell-Based S1P Formation Assay

This protocol is used to determine the efficacy of PF-543 in a cellular context.

Materials:

-

Cell line of interest (e.g., 1483 head and neck carcinoma cells)[1]

-

Cell culture medium and supplements

-

This compound

-

C17-sphingosine (or other suitable lipidomics tracer)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.

-

Pre-treat the cells with various concentrations of PF-543 or vehicle control for a specified time (e.g., 1 hour).

-

Add C17-sphingosine to the culture medium and incubate for a further period (e.g., 30 minutes) to allow for its uptake and conversion to C17-S1P.

-

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable method, such as a modified Bligh-Dyer extraction with methanol and chloroform.

-

Collect the organic phase containing the lipids.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Separate and quantify the levels of C17-S1P and other relevant sphingolipids using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of C17-S1P formation for each PF-543 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the PF-543 concentration.

-

Conclusion

This compound is a highly potent and selective inhibitor of SphK1, exhibiting over 100-fold selectivity for SphK1 over its isoform, SphK2.[1][2][9] This remarkable selectivity, coupled with its cell permeability, makes PF-543 an indispensable tool for elucidating the specific roles of SphK1 in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the SphK1 signaling pathway. The continued use and study of PF-543 will undoubtedly contribute to a deeper understanding of sphingolipid biology and may pave the way for novel therapeutic interventions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]

PF-543 Hydrochloride: A Technical Guide for its Application as a Selective SphK1 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine (B13886) kinase 1 (SphK1) is a pivotal enzyme in cellular signaling, catalyzing the formation of the bioactive lipid sphingosine-1-phosphate (S1P). The balance between S1P and its metabolic precursors, ceramide and sphingosine, functions as a "sphingolipid rheostat" that dictates cell fate.[1] Elevated SphK1 activity is strongly implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[1][2] PF-543 hydrochloride is a highly potent, selective, and cell-permeable inhibitor of SphK1.[1][3] Its discovery has provided the research community with an invaluable chemical probe to dissect the function of SphK1 and validate its role in disease. This guide provides a comprehensive technical overview of PF-543, including its mechanism of action, quantitative data, detailed experimental protocols, and critical signaling pathways.

Mechanism of Action

PF-543 is a reversible and sphingosine-competitive inhibitor of SphK1.[4][5] It binds with high affinity to the sphingosine-binding pocket of the enzyme, effectively blocking the phosphorylation of sphingosine into S1P.[5] The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor adopts a bent conformation, mimicking the bound state of the natural substrate, sphingosine.[1][6][7] Key hydrogen bonds are formed between the pyrrolidine (B122466) nitrogen and hydroxyl group of PF-543 and the sidechain of Asp264 in SphK1, a critical residue for substrate recognition.[1][8]

By inhibiting SphK1, PF-543 dramatically alters the sphingolipid rheostat, leading to a rapid decrease in intracellular S1P levels and a concurrent accumulation of sphingosine.[4][9] This shift disrupts the pro-survival and pro-proliferative signaling cascades normally activated by S1P through its G protein-coupled receptors (S1PR1-5) and promotes pro-apoptotic and anti-proliferative cellular outcomes.[1] PF-543 exhibits remarkable selectivity (>100-fold) for SphK1 over its isoform, SphK2, which is crucial for minimizing off-target effects and enabling specific interrogation of SphK1-mediated biology.[1][4][10]

Quantitative Data Presentation

The potency, selectivity, and cellular activity of PF-543 have been extensively characterized. The following tables summarize the key quantitative metrics.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/System | Comments | Reference(s) |

| IC₅₀ | 2.0 nM | Recombinant Human SphK1 | Half-maximal inhibitory concentration. | [1][4][5][11] |

| Kᵢ | 3.6 nM | Recombinant Human SphK1 | Inhibition constant, indicating binding affinity. | [1][4][5][9] |

| Binding Mode | Reversible | Recombinant Human SphK1 | Binds non-covalently to the enzyme. | [1][5] |

| Selectivity vs. SphK2 | >100-fold | Recombinant Human Isoforms | Highly selective for the SphK1 isoform. | [1][4][9] |

| Selectivity vs. Other Kinases | IC₅₀ >10 µM | Panel of 46 Lipid & Protein Kinases | Minimal off-target activity against a broad kinase panel. | [5][10] |

Table 2: Cellular Activity of this compound

| Parameter | Value (IC₅₀/EC₅₀) | System | Comments | Reference(s) |

| S1P Formation Inhibition | 26.7 nM | Human Whole Blood | Demonstrates potency in a complex biological matrix. | [4][9][11] |

| Intracellular S1P Depletion | 8.4 nM | 1483 Head and Neck Carcinoma Cells | Effective concentration for on-target effect in cells. | [4][9][11] |

| C₁₇-S1P Formation Inhibition | 1.0 nM | 1483 Head and Neck Carcinoma Cells | Potent inhibition of substrate phosphorylation in cells. | [4][9] |

| Inhibition of GFP-SphK1 | 28 nM | HEK293 Cells | Activity against overexpressed enzyme in a cellular context. | [4] |

Visualized Pathways and Workflows

Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.

Caption: Experimental workflow for a microfluidic-based SphK1 enzyme assay.

Caption: Logical flow of PF-543's mechanism of action on the sphingolipid rheostat.

Experimental Protocols

Detailed and validated protocols are essential for the reliable application of PF-543 as a chemical probe.

Protocol 1: SphK1 Enzyme Activity Assay (Microfluidic-Based)

This assay quantifies the enzymatic conversion of a fluorescently labeled sphingosine substrate to S1P.

-

Objective: To determine the in vitro IC₅₀ value of PF-543 against recombinant SphK1.

-

Materials:

-

Recombinant Human SphK1-His6

-

FITC-sphingosine (substrate)

-

Adenosine triphosphate (ATP)

-

This compound (test inhibitor)

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 1 mM DTT.[5]

-

Quench Buffer: 100 mM HEPES with 30 mM EDTA and 0.15% Coating Reagent-3.[5]

-

384-well plates

-

Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).[5][12]

-

-

Procedure:

-

Prepare serial dilutions of PF-543 in DMSO, then dilute further into the assay buffer.

-

Add 100 nL of the diluted PF-543 or DMSO (vehicle control) to the wells of a 384-well plate.[10]

-

Add 5 µL of recombinant SphK1 (e.g., 3 nM final concentration) in assay buffer to all wells.[5]

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate mixture containing FITC-sphingosine (e.g., 1 µM final concentration) and ATP (e.g., 20 µM final concentration).[5]

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding 20 µL of Quench Buffer.[5]

-

Analyze the samples using the microfluidic capillary electrophoresis instrument to separate and quantify the fluorescent substrate (FITC-sphingosine) and product (FITC-S1P).[5][12]

-

Calculate the percent inhibition for each PF-543 concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: Cellular S1P and Sphingosine Measurement (LC-MS/MS)

This protocol confirms the on-target effect of PF-543 by quantifying changes in endogenous sphingolipid levels within cells.

-

Objective: To measure the effect of PF-543 on intracellular S1P and sphingosine levels.

-

Materials:

-

Cell line of interest (e.g., 1483 cells).[12]

-

Complete cell culture medium.

-

This compound.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis/Extraction Solvent: Ice-cold methanol (B129727) containing internal standards (e.g., C17-S1P and C17-Sphingosine).[12]

-

LC-MS/MS system.

-

-

Procedure:

-

Seed cells in culture plates and grow to desired confluency.

-

Treat cells with various concentrations of PF-543 or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[12]

-

Lyse the cells by adding the ice-cold methanol extraction solvent containing internal standards.[12]

-

Scrape the cells, collect the lysate, and vortex thoroughly.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[12]

-

Transfer the supernatant to a new tube for analysis.

-

Quantify S1P and sphingosine levels using a validated LC-MS/MS method.

-

Normalize the lipid levels to the total protein concentration of the cell lysate, determined from a parallel well using a BCA assay.

-

Preclinical Applications and Therapeutic Potential

PF-543 has been instrumental in validating SphK1 as a therapeutic target in a variety of preclinical disease models.

-

Cancer: PF-543 induces apoptosis, necrosis, and autophagy, and has been shown to inhibit the growth of various cancer cell lines, including colorectal and head and neck cancers.[1][2] In vivo, it effectively suppresses tumor growth in mouse xenograft models.[1]

-

Inflammation: The inhibitor demonstrates anti-inflammatory properties in several models, including reducing inflammation in a transgenic mouse model of sickle cell disease.[1][11]

-

Fibrosis: Anti-fibrotic effects of PF-543 have been observed in multiple in vivo models, highlighting the role of SphK1 in fibrotic diseases.[1][2]

Conclusion

This compound is the gold standard chemical probe for studying SphK1 biology. Its exceptional potency, unparalleled selectivity, and proven utility in both in vitro and in vivo systems make it an essential tool for researchers. The data and protocols provided in this guide offer a robust framework for its use in dissecting the SphK1/S1P signaling axis and exploring its therapeutic potential across a spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PF-543 Hydrochloride In Vivo Experiments

Introduction and Application Notes

PF-543 hydrochloride is a potent, selective, and reversible inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in cellular signaling.[1][2][3] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, inflammation, and migration.[1] By competitively inhibiting SPHK1 with respect to its substrate, sphingosine, PF-543 effectively reduces the levels of S1P and increases sphingosine levels, thereby shifting the cellular sphingolipid balance towards apoptosis and cell cycle arrest.[1][4]

With an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1, PF-543 demonstrates over 100-fold selectivity for SPHK1 compared to its isoform, SPHK2.[3] This high selectivity minimizes off-target effects, making it an invaluable tool for investigating the specific roles of SPHK1 in various physiological and pathological conditions. In vivo, PF-543 has shown therapeutic potential in a range of disease models, including cancer, inflammation, fibrosis, and sickle cell disease.[4][5][6] However, researchers should note that PF-543 has demonstrated poor metabolic stability and rapid clearance in vivo, which may necessitate careful consideration of dosing frequency and route of administration to maintain effective concentrations at the target site.[1][7]

Mechanism of Action: The SPHK1/S1P Signaling Pathway

This compound exerts its effect by targeting the SPHK1 enzyme. The diagram below illustrates the sphingolipid metabolic pathway and the inhibitory action of PF-543.

Caption: SPHK1 pathway and PF-543 inhibition.

Quantitative Data Summary

The following table summarizes quantitative data from various in vivo studies using this compound. This data can serve as a starting point for experimental design.

| Animal Model | Dosage | Route of Administration | Dosing Frequency | Key Findings |

| Mice (Hypoxic-induced Pulmonary Arterial Hypertension) | 1 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | Reduced right ventricular hypertrophy; no effect on vascular remodeling.[3] |

| Mice (Hypoxic-induced Pulmonary Arterial Hypertension) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose (24h) | Induced a decrease in SPHK1 expression in pulmonary vessels.[8] |

| Mice (Colorectal Cancer Xenograft - HCT-116) | Not specified | Intravenous | Not specified | Suppressed tumor growth and improved survival.[9] |